molecular formula C12H13NO3 B1272854 1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 56617-44-8

1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1272854
CAS RN: 56617-44-8
M. Wt: 219.24 g/mol
InChI Key: GWCVJEVNUIDHPH-UHFFFAOYSA-N
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Description

The compound of interest, 1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, is a derivative of pyrrolidine-3-carboxylic acid, which is a core structure in various synthesized compounds with potential biological activities. The pyrrolidine ring is a common motif in medicinal chemistry, often associated with various pharmacological properties.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been reported in several studies. For instance, derivatives of 5-oxopyrrolidine-3-carboxylic acid have been synthesized from levulinic acid using Strecker’s method, followed by dehydration to yield the pyrrolidine compound . Additionally, various 1,4-disubstituted pyrrolidinone derivatives have been prepared from 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, demonstrating the versatility of the pyrrolidine scaffold in chemical synthesis .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives has been characterized using techniques such as X-ray diffraction analysis. For example, the structure of 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide was unambiguously assigned using this method . Crystallographic studies have also been conducted on chiral pyrrolidine derivatives, providing insight into their three-dimensional arrangement and potential for use as chiral resolving agents .

Chemical Reactions Analysis

Pyrrolidine derivatives undergo various chemical reactions, which have been explored in the literature. For instance, the cyclization reaction of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates has been used to synthesize thiazolyl pyrrolidine derivatives . Moreover, three-component condensation reactions involving 3-aminopyrroles have been employed to prepare pyrrolopyridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives have been studied through experimental and theoretical methods. Spectroscopic properties, such as FT-IR, NMR, and UV, have been investigated alongside quantum chemical calculations to understand the electronic structure and reactivity of these compounds . The acid dissociation constants of some pyrrolidine derivatives have also been determined, which is important for understanding their behavior in biological systems .

Case Studies

Several of the synthesized pyrrolidine derivatives have been evaluated for biological activities. For example, certain 5-oxopyrrolidine-3-carboxylic acid derivatives have shown potent antioxidant activity, with some compounds exhibiting higher activity than ascorbic acid . Antimicrobial screening has revealed interesting antibacterial activity against strains such as A. baumannii and M. tuberculosis H37Rv, suggesting the potential of these compounds as antimicrobial agents . Additionally, acenaphtho[1,2-b]pyrrole-carboxylic acid esters with amino chain substitution have been evaluated for antitumor activity, with some derivatives showing significant cytotoxicity against cancer cell lines .

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, and safe handling procedures of the compound .

Future Directions

This involves discussing potential applications and areas of future research for the compound .

properties

IUPAC Name

1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-8-4-2-3-5-10(8)13-7-9(12(15)16)6-11(13)14/h2-5,9H,6-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCVJEVNUIDHPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CC(CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10387778
Record name 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

CAS RN

56617-44-8
Record name 1-(2-Methylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56617-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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